molecular formula C8H2BrF4N B12080626 2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile

2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile

Cat. No.: B12080626
M. Wt: 268.01 g/mol
InChI Key: UYFPKMRLYQNZNP-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N and a molecular weight of 268.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzonitrile core. It is used as a building block in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrite .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Palladium-Catalyzed Coupling Reactions: Reagents include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and coupling partners like boronic acids or alkynes.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it acts as a precursor for bioactive molecules that target specific enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances the compound’s reactivity and allows for selective interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)benzonitrile is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzonitrile core. This combination provides distinct reactivity patterns and makes the compound valuable for specific synthetic applications and the development of bioactive molecules .

Properties

Molecular Formula

C8H2BrF4N

Molecular Weight

268.01 g/mol

IUPAC Name

2-bromo-5-fluoro-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2BrF4N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H

InChI Key

UYFPKMRLYQNZNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)C#N

Origin of Product

United States

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